HEZ-PBAN

Pheromone biosynthesis Neuropeptide Structure-activity relationship

Non-species PBAN analogs or C-terminal fragments can yield misleading structure-activity data due to divergent receptor pharmacology. HEZ-PBAN is the definitive, full-length 33-amino acid neuropeptide for studying sex pheromone regulation in Helicoverpa/Heliothis species. - 7-fold higher potency at HezPBANR vs Bom-PBAN, ensuring maximal assay sensitivity. - Sustained signaling from reduced receptor internalization enables extended experimental windows without desensitization. - >90% activity loss upon Arg5 modification provides a stringent template for species-selective agonist/antagonist design.

Molecular Formula C167H259N47O57S2
Molecular Weight 3901.301
CAS No. 122071-54-9
Cat. No. B568695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEZ-PBAN
CAS122071-54-9
Molecular FormulaC167H259N47O57S2
Molecular Weight3901.301
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N
InChIInChI=1S/C167H259N47O57S2/c1-13-81(6)129(159(266)203-110(74-127(235)236)152(259)206-113(77-216)153(260)186-95(31-21-59-182-167(178)179)144(251)209-130(84(9)218)160(267)194-92(28-17-18-56-168)138(245)198-106(70-88-38-42-90(221)43-39-88)147(254)200-104(68-86-26-15-14-16-27-86)148(255)207-114(78-217)163(270)213-62-24-35-118(213)157(264)192-94(30-20-58-181-166(176)177)137(244)196-103(132(173)239)67-80(4)5)208-145(252)98(46-51-121(172)224)188-141(248)100(48-53-123(227)228)193-158(265)117-34-23-61-212(117)162(269)111(75-128(237)238)204-142(249)97(45-50-120(171)223)187-136(243)93(29-19-57-180-165(174)175)185-146(253)105(69-87-36-40-89(220)41-37-87)199-143(250)101(54-64-272-11)191-140(247)99(47-52-122(225)226)189-139(246)96(44-49-119(170)222)190-149(256)107(71-124(229)230)197-133(240)82(7)183-156(263)116-33-25-63-214(116)164(271)131(85(10)219)210-134(241)83(8)184-155(262)115-32-22-60-211(115)161(268)102(55-65-273-12)195-150(257)108(72-125(231)232)201-151(258)109(73-126(233)234)202-154(261)112(76-215)205-135(242)91(169)66-79(2)3/h14-16,26-27,36-43,79-85,91-118,129-131,215-221H,13,17-25,28-35,44-78,168-169H2,1-12H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,239)(H,183,263)(H,184,262)(H,185,253)(H,186,260)(H,187,243)(H,188,248)(H,189,246)(H,190,256)(H,191,247)(H,192,264)(H,193,265)(H,194,267)(H,195,257)(H,196,244)(H,197,240)(H,198,245)(H,199,250)(H,200,254)(H,201,258)(H,202,261)(H,203,266)(H,204,249)(H,205,242)(H,206,259)(H,207,255)(H,208,252)(H,209,251)(H,210,241)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t81-,82-,83-,84+,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,129-,130-,131-/m0/s1
InChIKeyNZYXUPVSMGHNSI-XZGPUOGASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HEZ-PBAN Overview


HEZ-PBAN (Pheromone Biosynthesis Activating Neuropeptide from Helicoverpa zea) is a 33-amino acid C-terminally amidated neuropeptide (molecular weight: 3900 Da) that serves as the primary endogenous regulator of sex pheromone biosynthesis in the corn earworm moth [1]. As the founding member of the PBAN/pyrokinin neuropeptide family, it is characterized by the conserved C-terminal FXPRLamide motif, which is essential for its biological activity [2]. HEZ-PBAN is isolated from the brain-subesophageal ganglion complexes of adult moths and functions by binding to specific G protein-coupled receptors (PBANR) in the pheromone gland, thereby initiating a signal transduction cascade that upregulates key enzymes in the pheromone biosynthetic pathway [3]. This compound is a critical research tool for insect neuroendocrinology, pest management, and receptor pharmacology studies.

Why HEZ-PBAN Cannot Be Replaced


Despite sharing the FXPRLamide C-terminal motif and a common mechanism of action, PBAN neuropeptides from different moth species exhibit distinct sequence divergences that profoundly impact species-specific receptor activation and downstream signaling [1]. HEZ-PBAN demonstrates only 80% sequence homology with Bom-PBAN from Bombyx mori, and this 20% divergence translates into functional differences in potency, receptor binding affinity, and species specificity [2]. Furthermore, the HEZ-PBAN receptor (HezPBANR) is structurally distinct from the Bombyx mori receptor, characterized by a shorter C-terminus lacking key internalization motifs, which directly affects ligand-induced receptor trafficking and desensitization [3]. Consequently, substituting HEZ-PBAN with a PBAN from a different species—or using a simplified C-terminal fragment—will not recapitulate the native receptor pharmacology, potentially leading to erroneous conclusions in structure-activity relationship studies or failed applications in pest management. The quantitative evidence below substantiates these critical differences.

HEZ-PBAN Quantitative Evidence


Full-Length vs. Fragment Activity Over Time

In a head-to-head comparison using Heliothis peltigera females, full-length HEZ-PBAN (1-33NH2) stimulated sex pheromone production to a similar extent as the C-terminal hexapeptide fragment (Tyr-Phe-Ser-Pro-Arg-Leu-NH2) when analyzed at shorter post-injection times (5-120 min) [1]. However, the full-length peptide demonstrated sustained activity over longer durations, whereas the hexapeptide's activity declined more rapidly, indicating that the N-terminal region contributes to peptide stability and prolonged signaling in vivo [1].

Pheromone biosynthesis Neuropeptide Structure-activity relationship

HEZ-PBAN vs. Bom-PBAN Receptor Potency

Functional expression studies of the PBAN receptor from Helicoverpa zea (HezPBANR) demonstrated that HEZ-PBAN activates the receptor with an EC50 of approximately 1.2 nM, whereas the Bombyx mori PBAN (Bom-PBAN) exhibits an EC50 of approximately 8.5 nM at the same receptor, representing a 7-fold difference in potency [1]. This species-specific difference is attributed to the 20% sequence divergence between the two peptides, which alters receptor binding affinity.

Receptor pharmacology Species specificity GPCR

HezPBANR C-Terminal Sequence Requirement

Alanine scanning mutagenesis of the C-terminal hexapeptide (YFTPRLamide) of HEZ-PBAN revealed a strict rank order of residue importance for activating HezPBANR: R5 > L6 > F2 >> P4 > T3 >> Y1 [1]. This profile is unique to HEZ-PBAN; for instance, substitution of Arg5 with alanine reduced activity by >90%, whereas the same substitution in the Bombyx mori PBAN analog (YFSPRLamide) resulted in only a 60% reduction [2]. This indicates that HezPBANR has a more stringent requirement for a positively charged residue at position 5.

Structure-activity relationship Alanine scanning Receptor binding

Inverted Dose-Response of Internal Fragment

An internal pentapeptide fragment of HEZ-PBAN (Tyr-Arg-Gln-Asp-Pro-NH2) demonstrates high pheromonotropic activity at 1 pmol but is completely inactive at 100 and 1000 pmol doses [1]. This inverted U-shaped dose-response curve is not observed with the C-terminal hexapeptide fragment, suggesting that the internal fragment activates a distinct receptor subtype or signaling pathway that desensitizes at higher concentrations [1]. This phenomenon is unique to HEZ-PBAN and has not been reported for Bom-PBAN fragments.

Peptide fragment Dose-response Receptor subtype

Receptor Internalization Divergence

Comparative analysis of PBAN receptor sequences reveals that HezPBANR possesses a significantly shorter C-terminal tail compared to Bom-PBANR, lacking a conserved dileucine motif ([DE]XXXL[LI]) that is essential for clathrin-mediated endocytosis and ligand-induced internalization [1]. As a result, HEZ-PBAN binding to its cognate receptor leads to prolonged surface retention and sustained signaling, whereas Bom-PBAN binding to Bom-PBANR triggers rapid internalization and signal termination [1].

GPCR trafficking Receptor desensitization Species variation

Full-Length vs. Fragment Potency

In Heliothis peltigera, full-length HEZ-PBAN at a dose of 1 pmol stimulated pheromone production to 80% of the maximal level, whereas the C-terminal hexapeptide required 10 pmol to achieve 75% of maximal production [1]. This indicates that the full-length peptide is approximately 10-fold more potent on a molar basis in this assay system.

Bioactivity Dose-response Pheromone

HEZ-PBAN Optimal Use Cases


Heliothine Moth Pheromone Studies

For investigations into the neuroendocrine regulation of sex pheromone production in Heliothis/Helicoverpa species, HEZ-PBAN is the definitive tool. Its 7-fold higher potency at the cognate HezPBANR compared to Bom-PBAN [1] ensures maximal sensitivity in in vivo and ex vivo assays. The sustained signaling due to reduced receptor internalization [2] allows for extended experimental windows without confounding desensitization effects, a critical advantage over Bom-PBAN-based systems.

SAR Studies for Agonist Design

The unique SAR profile of HEZ-PBAN at HezPBANR—specifically the >90% activity loss upon Arg5 modification [1]—makes it an essential template for designing species-selective PBANR agonists or antagonists. Researchers can use this stringent requirement to engineer peptides with targeted activity profiles, whereas the more permissive Bom-PBAN receptor [2] may yield false positives in screening campaigns aimed at heliothine pest control.

Sustained-Release Pheromone Disruption

The prolonged in vivo activity of full-length HEZ-PBAN compared to C-terminal fragments [1] makes it a superior candidate for developing sustained-release formulations aimed at disrupting mating in heliothine pests. The 10-fold higher potency of the full-length peptide [2] further reduces the required payload, lowering formulation costs and environmental burden relative to fragment-based approaches.

Multiple PBAN Receptor Subtypes

The inverted U-shaped dose-response of the internal pentapeptide fragment (Tyr-Arg-Gln-Asp-Pro-NH2) of HEZ-PBAN [1] provides a unique pharmacological probe for dissecting the existence and function of multiple PBAN receptor subtypes. This phenomenon has not been reported for Bom-PBAN fragments, making HEZ-PBAN an indispensable reagent for researchers exploring non-canonical PBAN signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HEZ-PBAN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.